molecular formula C18H22OS B8597984 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran CAS No. 194592-43-3

7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran

Cat. No.: B8597984
CAS No.: 194592-43-3
M. Wt: 286.4 g/mol
InChI Key: KXCJXXZNWBYCRI-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a thienyl group, a tert-butyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like a thienyl-substituted acetylene.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-5-(2-thienyl)-2,3-dihydrobenzofuran: Lacks the tert-butyl group.

    3,3-Dimethyl-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the thienyl group.

    5-(2-Thienyl)-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the dimethyl groups.

Uniqueness

7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thienyl group enhances its electronic properties, while the tert-butyl and methyl groups contribute to its steric and hydrophobic characteristics. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

194592-43-3

Molecular Formula

C18H22OS

Molecular Weight

286.4 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-5-thiophen-2-yl-2H-1-benzofuran

InChI

InChI=1S/C18H22OS/c1-17(2,3)13-9-12(15-7-6-8-20-15)10-14-16(13)19-11-18(14,4)5/h6-10H,11H2,1-5H3

InChI Key

KXCJXXZNWBYCRI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2C(C)(C)C)C3=CC=CS3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo[b]furan (2.26 g, 8.0 mmol), 2-(tributylstannyl)thiophene (3.05 mL, 9.6 mmol), tetrakis(triphenylphosphine)palladium (0.92 g, 0.8 mmol), and 40 mL of toluene is heated under argon at reflux for 2 h. The reaction mixture is cooled to room temperature, diluted with ether, washed with 10% aqueous ammonium hydroxide solution and with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 6.44 g of a dark oil. Purification by flash column chromatography on silica gel (0.5% ethyl acetate-hexane) yields about 0.98 g (43%) of the title compound initially as a colorless oil, which solidifies upon standing: mp 61°-63° C.
Name
5-bromo-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzo[b]furan
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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